Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol
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Overview
Description
Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol is a complex organic compound with the molecular formula C18H30O9 and a molecular weight of 390.425 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with dimethyl ester groups and linked to 2-(2-hydroxyethoxy)ethanol and 2-methylpropane-1,3-diol. It is used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
The synthesis of Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol typically involves the esterification of benzene-1,4-dicarboxylic acid with methanol to form dimethyl benzene-1,4-dicarboxylate. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanol and 2-methylpropane-1,3-diol under specific conditions to yield the final product . Industrial production methods often involve the use of catalysts and controlled reaction environments to optimize yield and purity.
Chemical Reactions Analysis
Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further chemical reactions. The hydroxyl groups in 2-(2-hydroxyethoxy)ethanol and 2-methylpropane-1,3-diol can form hydrogen bonds and interact with other molecules, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar compounds to Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol include:
Dimethyl benzene-1,2-dicarboxylate: This compound has a similar ester structure but differs in the position of the ester groups on the benzene ring.
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: This compound has methoxy groups instead of ester groups and is used in different chemical applications. The uniqueness of this compound lies in its combination of ester and hydroxyl groups, which provide a balance of reactivity and stability for various applications.
Properties
CAS No. |
164780-85-2 |
---|---|
Molecular Formula |
C18H30O9 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol |
InChI |
InChI=1S/C10H10O4.C4H10O3.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-1-3-7-4-2-6;1-4(2-5)3-6/h3-6H,1-2H3;5-6H,1-4H2;4-6H,2-3H2,1H3 |
InChI Key |
UAKBTQMPJPCOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)CO.COC(=O)C1=CC=C(C=C1)C(=O)OC.C(COCCO)O |
Related CAS |
164780-85-2 |
Origin of Product |
United States |
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